molecular formula C14H20O2 B6355123 1-(4-Methoxyphenyl)-3-heptanone CAS No. 90831-81-5

1-(4-Methoxyphenyl)-3-heptanone

Cat. No. B6355123
CAS RN: 90831-81-5
M. Wt: 220.31 g/mol
InChI Key: HTKOUHRIJLZFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-heptanone, also known as 4-methylbenzophenone (4-MBP), is a synthetic aromatic ketone that has a wide range of applications in both the industrial and scientific fields. 4-MBP is used in the synthesis of several organic compounds, as well as in the production of pharmaceuticals, cosmetics, and fragrances. In addition, 4-MBP has been studied for its potential therapeutic benefits in a variety of medical conditions, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Application in Quantitative Analysis

1-(4-Methoxyphenyl)-3-heptanone and its derivatives are used in quantitative analysis. For instance, a high-performance liquid chromatography (HPLC) method was established for the quantitative determination of a related compound, 1-phenyl-7-(3-methoxy-4-hydroxy)phenyl-5-ol-3-heptanone, in Mongolian medicine compound shudage-4, demonstrating the compound's importance in pharmaceutical analysis (Xing Sha-sh, 2015).

Natural Product Research

1-(4-Methoxyphenyl)-3-heptanone derivatives are also of interest in the field of natural product research. Various diarylheptanoids, which are structurally related to 1-(4-Methoxyphenyl)-3-heptanone, have been isolated from natural sources like Alpinia officinarum and Zingiber officinale. These compounds have been studied for their structure and potential bioactivities, such as antioxidant properties (N. An et al., 2010), (Jian-ping Ma et al., 2004).

Antitubercular and Anti-Influenza Activity

Diarylheptanoids derived from Alpinia officinarum, similar to 1-(4-Methoxyphenyl)-3-heptanone, have shown promising antitubercular activity against dormant Mycobacterium tuberculosis and other microbial strains (Varsha S. Honmore et al., 2016). Additionally, related compounds have demonstrated anti-influenza virus activity in both in vitro and in vivo settings, highlighting their potential as antiviral agents (Rie Sawamura et al., 2010).

Cancer Research

In cancer research, diarylheptanoids similar to 1-(4-Methoxyphenyl)-3-heptanone have been explored for their cytotoxic effects. Studies on human neuroblastoma cells revealed that these compounds induce cell cycle arrest, apoptosis, and differentiation, suggesting their potential in cancer chemotherapy (Z. Tian et al., 2009).

Corrosion Inhibition

Compounds structurally related to 1-(4-Methoxyphenyl)-3-heptanone, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been used as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the understanding of corrosion processes and prevention methods (F. Bentiss et al., 2009).

properties

IUPAC Name

1-(4-methoxyphenyl)heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-13(15)9-6-12-7-10-14(16-2)11-8-12/h7-8,10-11H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOUHRIJLZFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-heptanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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